1-(2-Methoxyphenyl)-3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)urea
Overview
Description
1-(2-Methoxyphenyl)-3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C18H18N4O2S2 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-methoxyphenyl)-N'-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea is 386.08711818 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Chemistry Applications
Compounds involving thiadiazole and urea functionalities, similar to the specified chemical, are often subjects of synthetic chemistry research due to their potential for producing highly substituted products. For example, studies have focused on the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, demonstrating the utility of these compounds in generating substituted products through reactions with various electrophiles (Smith et al., 2013).
Enzyme Inhibition and Anticancer Applications
Urea derivatives, including those with thiadiazole groups, have been evaluated for their enzyme inhibition capabilities and anticancer activities. A study on unsymmetrical 1,3-disubstituted ureas revealed their potential in inhibiting enzymes and exhibiting anticancer effects, highlighting the versatility of these compounds in pharmacological research (Mustafa et al., 2014).
Antimicrobial and Antifungal Studies
Research into thiadiazole derivatives has shown their diverse applications as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents. A study on 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives illustrated the broad spectrum of biological activities these compounds can exhibit, which could extend to similar compounds like the one (Ameen & Qasir, 2017).
Material Science and Sensing Applications
Thiadiazole compounds have also been utilized in material science, particularly in the development of chemosensors. For instance, a study presented a thiadiazole-based Schiff base receptor for the selective and sensitive detection of Al3+ ions, showcasing the role of these compounds in chemical sensing technologies (Manna et al., 2020).
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[5-[(4-methylphenyl)sulfanylmethyl]-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c1-12-7-9-13(10-8-12)25-11-16-21-22-18(26-16)20-17(23)19-14-5-3-4-6-15(14)24-2/h3-10H,11H2,1-2H3,(H2,19,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUKWVOYIOEURC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NN=C(S2)NC(=O)NC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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